molecular formula C13H18O B14256856 2-Hexanone, 5-methyl-4-phenyl-, (4S)- CAS No. 435269-66-2

2-Hexanone, 5-methyl-4-phenyl-, (4S)-

Cat. No.: B14256856
CAS No.: 435269-66-2
M. Wt: 190.28 g/mol
InChI Key: LCOOJQDLEJBDTO-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hexanone, 5-methyl-4-phenyl-, (4S)- is an organic compound with the molecular formula C13H18O. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is part of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexanone, 5-methyl-4-phenyl-, (4S)- can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of benzene with 5-methyl-4-hexanone. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), and is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 5-methyl-4-phenyl-2-hexenal. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction.

Chemical Reactions Analysis

Types of Reactions

2-Hexanone, 5-methyl-4-phenyl-, (4S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to secondary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Grignard reagents (RMgX) in anhydrous ether.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.

Scientific Research Applications

2-Hexanone, 5-methyl-4-phenyl-, (4S)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Hexanone, 5-methyl-4-phenyl-, (4S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group in the compound can form hydrogen bonds or covalent bonds with active sites in enzymes, leading to inhibition or activation of enzymatic activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Hexanone, 5-methyl-: A similar compound with a different substitution pattern.

    4-Hexanone, 2-methyl-2-phenyl-: Another ketone with a different arrangement of substituents.

    2-Hexanone, 4-methyl-: A ketone with a different position of the methyl group.

Uniqueness

2-Hexanone, 5-methyl-4-phenyl-, (4S)- is unique due to its specific chiral configuration and the presence of both phenyl and methyl groups, which contribute to its distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in asymmetric synthesis and chiral resolution studies.

Properties

CAS No.

435269-66-2

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

(4S)-5-methyl-4-phenylhexan-2-one

InChI

InChI=1S/C13H18O/c1-10(2)13(9-11(3)14)12-7-5-4-6-8-12/h4-8,10,13H,9H2,1-3H3/t13-/m0/s1

InChI Key

LCOOJQDLEJBDTO-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)[C@H](CC(=O)C)C1=CC=CC=C1

Canonical SMILES

CC(C)C(CC(=O)C)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.